1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Overview
Description
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a chemical compound that has been identified as a promising lead for targeting PAK1, a protein involved in various human diseases, including cancer, inflammation, and neurological disorders . This compound belongs to the 1H-pyrazolo[3,4-d]pyrimidine scaffold .
Synthesis Analysis
The synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione and similar compounds has been described in various studies . For instance, one study described the synthesis of a series of novel pyrazolo[3,4-d]pyrimidines, which were evaluated for their anticancer activity .Scientific Research Applications
Synthesis Techniques
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivatives have been synthesized through various techniques. For instance, the intramolecular N-N bond coupling using iodobenzene diacetate has been effectively employed for this purpose (Monguchi, Hattori, & Maegawa, 2009). Additionally, the electrochemical oxidation of these compounds has been studied, revealing complex electrochemical behaviors (Dryhurst, 1976).
Chemical Properties and Reactions
Investigations into the chemical properties and reactions of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione include the synthesis of various derivatives. For instance, the glycosylation of the trimethylsilyl (TMS) derivative with D-ribofuranose has been explored (Rao, Revankar, Vinayak, & Robins, 2009). Also, specific conformational changes in the folded trimethylene/leonard linker of a pyrazolo[3,4-d]pyrimidine analogue have been identified due to structural changes (Avasthi et al., 2015).
Biological Activities and Applications
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione derivatives have shown potential in various biological applications. For example, certain derivatives have been studied for their amplification effects with phleomycin against E. coli, indicating possible biomedical applications (Brown, Danckwerts, Grigg, & Iwai, 1979). Additionally, the regioselective multi-component synthesis of these derivatives has been developed, showcasing their versatile synthetic applicability (Safaei et al., 2012).
Structural and Conformational Studies
Structural and conformational studies of these compounds have revealed interesting aspects. For instance, the solid-phase parallel synthesis methodology has been employed for the synthesis of a pyrazolo[4,3-d]pyrimidine nucleoside library (Ramasamy et al., 2005). These studies offer insights into the physical and chemical properties that could be vital for developing new compounds with specific functionalities.
Future Directions
The future directions for the research on 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione could involve further studies on its mechanism of action, especially its interactions with PAK1, EGFR, and ErbB2 . Additionally, more research could be done to explore its potential applications in the treatment of various human diseases .
properties
IUPAC Name |
1-methyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-10-4-3(2-7-10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKLSJJNTNVPFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277261 | |
Record name | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
CAS RN |
5401-15-0 | |
Record name | 5401-15-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5401-15-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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